4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

RORγt inhibition Th17 pathway nuclear receptor

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one (CAS 1713477-11-2) is a synthetic heterocyclic compound with molecular formula C12H16ClN3O2 and molecular weight 269.73 g/mol. It belongs to the class of pyrimidine-substituted pyrrolidin-2-one derivatives, featuring a 6-hydroxypyrimidine core with a reactive chloromethyl substituent at the 2-position and an N-propyl-γ-lactam moiety at the 4-position.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
Cat. No. B15055087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCCCN1CC(CC1=O)C2=CC(=O)NC(=N2)CCl
InChIInChI=1S/C12H16ClN3O2/c1-2-3-16-7-8(4-12(16)18)9-5-11(17)15-10(6-13)14-9/h5,8H,2-4,6-7H2,1H3,(H,14,15,17)
InChIKeyZDXZQDYHRBECHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one: Structural Identity and Procurement-Relevant Baseline


4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one (CAS 1713477-11-2) is a synthetic heterocyclic compound with molecular formula C12H16ClN3O2 and molecular weight 269.73 g/mol [1]. It belongs to the class of pyrimidine-substituted pyrrolidin-2-one derivatives, featuring a 6-hydroxypyrimidine core with a reactive chloromethyl substituent at the 2-position and an N-propyl-γ-lactam moiety at the 4-position . The compound is curated in ChEMBL (CHEMBL5086624) and has been sourced from Fudan University screening collections, with documented inhibitory activity against the nuclear receptor RORγt (retinoic acid-related orphan receptor gamma t) and the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1].

Why 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one Cannot Be Replaced by In-Class Analogs in Procurement


Substituting this compound with N-alkyl variants (e.g., N-isopropyl, N-ethyl, or N-methyl analogs) or des-chloromethyl derivatives is not functionally equivalent because the chloromethyl group at the pyrimidine 2-position provides a critical electrophilic center for covalent derivatization, while the N-propyl substituent on the pyrrolidinone ring modulates both lipophilicity and target-binding conformation [1]. The closest commercial analog, 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one (CAS 1713589-45-7), differs by a single methyl group yet may exhibit divergent steric and electronic properties at the N-substituent that alter target engagement . The des-chloromethyl variant (4-(6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one) lacks the electrophilic chloromethyl handle entirely, precluding its use in applications requiring subsequent alkylation or conjugation chemistry . These structural distinctions produce non-interchangeable pharmacological and chemical reactivity profiles that directly impact experimental reproducibility in target-based assays.

Quantitative Differentiation Evidence: 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one vs. Closest Analogs


RORγt Inhibitory Potency: Target Compound vs. Reference RORγt Modulators

The target compound inhibits human GAL4-fused RORγt ligand-binding domain (LBD) with an IC50 of 269 nM in a cell-based dual-glo luciferase reporter assay in HEK293T cells [1]. By comparison, the well-characterized clinical-stage RORγt inverse agonist Vimirogant (VTP-43742) exhibits an IC50 of 57 nM in mouse splenocyte IL-17A secretion assays, while GSK805 demonstrates a pIC50 of 8.4 (~4 nM) in RORγt biochemical assays . The target compound's potency places it in a moderate range relative to optimized clinical leads. No direct head-to-head data against the N-isopropyl analog (CAS 1713589-45-7) in the same RORγt assay are publicly available.

RORγt inhibition Th17 pathway nuclear receptor autoimmune disease

Dual-Target Profile: RORγt and DHODH Inhibition by the Target Compound

The target compound inhibits human recombinant dihydroorotate dehydrogenase (DHODH) with an IC50 of 588 nM, measured using dihydroorotate as substrate and CoQ6 as co-substrate with recombinant enzyme expressed in E. coli BL21 (DE3) [1]. This represents approximately 2.2-fold selectivity for RORγt over DHODH (IC50 ratio: 588/269 = 2.2) [2]. By contrast, the clinically approved DHODH inhibitor Teriflunomide exhibits an IC50 of approximately 1–10 μM against human DHODH depending on assay conditions, while Leflunomide's active metabolite A77 1726 shows IC50 values in the 1–2 μM range [3]. The target compound thus shows superior DHODH potency relative to these clinical benchmarks while retaining concurrent RORγt activity—a dual-target profile not reported for the N-isopropyl or des-chloromethyl analogs.

DHODH inhibition pyrimidine biosynthesis dual pharmacology immunometabolism

Chloromethyl Functional Handle: Synthetic Utility vs. Non-Functionalized Analogs

The chloromethyl substituent at the 2-position of the pyrimidine ring constitutes a reactive electrophilic center capable of undergoing nucleophilic substitution (SN2), enabling conjugation with amine-, thiol-, or hydroxyl-bearing moieties [1]. This functional handle is absent in the des-chloromethyl analog 4-(6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one, which lacks any reactive group for post-synthetic modification . The broader class of 2-chloromethylpyrimidines has established synthetic utility for generating cyanomethyl, alkoxycarbonylmethyl, and formyl derivatives via nucleophilic displacement, as demonstrated by Sakamoto et al. [1]. The isopropyl analog (CAS 1713589-45-7) retains the chloromethyl group but introduces steric differences at the N-substituent that may affect subsequent reaction yields and regioselectivity .

synthetic intermediate electrophilic handle derivatization medicinal chemistry

Commercial Availability and Purity: Target Compound Procurement Metrics

The target compound is commercially available from multiple vendors with documented purity specifications. Chemenu lists the compound at 97% purity (Catalog CM510591-1g, priced at approximately $883/g) [1]. CymitQuimica (Biosynth brand) offers the compound at a minimum purity of 95% . By comparison, the isopropyl analog (CAS 1713589-45-7) is also listed by CymitQuimica but with limited pricing transparency, and its availability status varies across suppliers . The des-chloromethyl analog 4-(6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is listed by fewer vendors, suggesting more restricted commercial accessibility . No vendor provides analytical certification (e.g., HPLC chromatograms, NMR spectra) publicly for any of these compounds.

commercial availability purity specification procurement vendor comparison

Validated Application Scenarios for 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one Based on Differentiated Evidence


Th17-Mediated Autoimmune Disease Research: RORγt Tool Compound Deployment

The compound's validated RORγt inhibitory activity (IC50 269 nM in HEK293T cell-based GAL4-luciferase assay) supports its use as a moderate-affinity tool compound for probing RORγt-dependent Th17 cell differentiation and IL-17A/IL-17F cytokine regulation [1]. Its potency, while lower than clinical candidates such as Vimirogant (IC50 57 nM), is sufficient for in vitro mechanistic studies where high-affinity probes may mask nuanced concentration-response relationships [2]. Researchers studying inflammatory bowel disease, psoriasis, or multiple sclerosis models may employ this compound as a reference ligand for assay validation or as a starting scaffold for SAR expansion.

Immunometabolism Studies Exploiting Dual RORγt/DHODH Pharmacology

The compound's concurrent inhibition of RORγt (IC50 269 nM) and DHODH (IC50 588 nM) enables investigation of the crosstalk between Th17 transcriptional programming and de novo pyrimidine biosynthesis in activated lymphocytes [1]. This dual-target profile is relevant to research on metabolic checkpoints in T-cell activation, where simultaneous blockade of IL-17 production and nucleotide synthesis may reveal synergistic anti-inflammatory mechanisms not observable with single-target agents. The ~2.2-fold selectivity for RORγt over DHODH provides a defined pharmacological window for dose-ranging experiments [2].

Medicinal Chemistry Derivatization Campaigns Using the Chloromethyl Synthetic Handle

The electrophilic chloromethyl group at the pyrimidine 2-position enables the compound to function as a versatile synthetic intermediate for generating focused compound libraries via SN2 nucleophilic displacement [1]. This handle permits introduction of amine-linked fragments, thioether linkages, or alkoxy substituents that can modulate target engagement and physicochemical properties [2]. Procurement of this compound is specifically justified over the des-chloromethyl analog when the research objective includes post-synthetic modification—an option entirely unavailable with the non-functionalized comparator [3].

Assay Development and High-Throughput Screening (HTS) Reference Standard

With documented purity of 97% and commercial availability at defined specifications, the compound can serve as a reference standard for RORγt and DHODH biochemical and cell-based assay development [1]. Its moderate potency (sub-micromolar range for both targets) positions it as an ideal mid-range control compound for HTS assay validation, Z'-factor determination, and inter-plate variability assessment, where highly potent tool compounds may saturate assay signals [2]. The availability of the isopropyl analog (CAS 1713589-45-7) as a structurally matched negative control further supports assay specificity analysis, though users must independently verify differential activity [3].

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